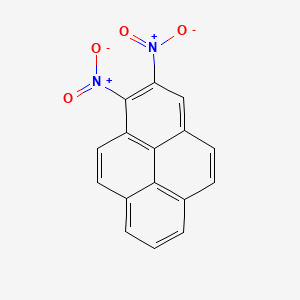

Dinitropyrene

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

CAS No. |

78432-19-6 |

|---|---|

Molecular Formula |

C16H8N2O4 |

Molecular Weight |

292.24 g/mol |

IUPAC Name |

1,2-dinitropyrene |

InChI |

InChI=1S/C16H8N2O4/c19-17(20)13-8-11-5-4-9-2-1-3-10-6-7-12(15(11)14(9)10)16(13)18(21)22/h1-8H |

InChI Key |

PEOXEBCFEGFKKE-UHFFFAOYSA-N |

SMILES |

C1=CC2=C3C(=C1)C=CC4=C3C(=CC(=C4[N+](=O)[O-])[N+](=O)[O-])C=C2 |

Canonical SMILES |

C1=CC2=C3C(=C1)C=CC4=C3C(=CC(=C4[N+](=O)[O-])[N+](=O)[O-])C=C2 |

Other CAS No. |

78432-19-6 |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to Dinitropyrene Isomers and Their Chemical Structures

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core chemical and biological characteristics of dinitropyrene (DNP) isomers, with a primary focus on the 1,3-, 1,6-, and 1,8-isomers. Dinitropyrenes are nitrated polycyclic aromatic hydrocarbons (nitro-PAHs) that are environmental contaminants, notably found in diesel exhaust and airborne particulate matter. Their potent mutagenicity and carcinogenicity make them a significant area of study in toxicology and drug development.

Chemical Structure and Identification

The chemical structure of pyrene (B120774) allows for the formation of several dinitro-isomers. The positions of the nitro groups on the pyrene backbone significantly influence the isomer's chemical and biological properties. The most commonly studied isomers are 1,3-dinitropyrene, 1,6-dinitropyrene, and 1,8-dinitropyrene (B49389).

Below are the chemical structures and identification details for these key isomers.

Table 1: Chemical Identification of this compound Isomers

| Isomer | IUPAC Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) |

| 1,3-Dinitropyrene | 1,3-dinitropyrene | 75321-20-9 | C₁₆H₈N₂O₄ | 292.25 |

| 1,6-Dinitropyrene | 1,6-dinitropyrene | 42397-64-8 | C₁₆H₈N₂O₄ | 292.25 |

| 1,8-Dinitropyrene | 1,8-dinitropyrene | 42397-65-9 | C₁₆H₈N₂O₄ | 292.25 |

Physicochemical Properties

The physicochemical properties of this compound isomers are crucial for understanding their environmental fate, transport, and bioavailability. The high melting points and low vapor pressures are characteristic of polycyclic aromatic compounds. Solubility in organic solvents like dimethyl sulfoxide (B87167) (DMSO) is important for their use in in vitro experimental settings.

Table 2: Physicochemical Properties of this compound Isomers

| Property | 1,3-Dinitropyrene | 1,6-Dinitropyrene | 1,8-Dinitropyrene |

| Melting Point (°C) | 275[1] | >300[2][3] | >300[4] |

| Boiling Point (°C) | 434.19 (estimated)[1] | N/A | N/A |

| Density (g/cm³) | 1.2855 (estimated)[1] | N/A | N/A |

| Vapor Pressure (mm Hg at 25°C) | N/A | 9.1 x 10⁻¹⁰ (estimated)[2] | 9.1 x 10⁻¹⁰ (estimated)[4] |

| Solubility | Soluble in DMSO (2 mg/mL)[5] | Moderately soluble in toluene | Soluble in DMSO (2 mg/mL) |

| logP (Octanol-Water Partition Coefficient) | N/A | N/A | N/A |

Biological Activity and Metabolic Activation

This compound isomers are potent mutagens, and their biological activity is dependent on metabolic activation to electrophilic intermediates that can form covalent adducts with DNA. The primary pathway for this activation is through nitroreduction.

The metabolic activation of dinitropyrenes is a multi-step process. Initially, one of the nitro groups is reduced by cytosolic nitroreductases to a nitroso intermediate. This is followed by further reduction to an N-hydroxy arylamine. This N-hydroxy arylamine can then undergo O-acetylation by N-acetyltransferases (NATs) to form a highly reactive N-acetoxy arylamine. This ultimate carcinogen can then react with DNA, primarily at the C8 position of guanine, to form DNA adducts. These adducts can lead to mutations if not repaired.

Experimental Protocols

Synthesis of this compound Isomers

General Procedure for Nitration of Pyrene:

The synthesis of this compound isomers is typically achieved through the nitration of pyrene. This process often yields a mixture of isomers that require separation.

-

Nitration Reaction: Pyrene is dissolved in a suitable solvent such as acetic anhydride. A nitrating agent, commonly nitric acid or a metal nitrate (B79036) like copper(II) nitrate, is added to the solution. The reaction is typically stirred at a controlled temperature (e.g., 55°C) for several hours.

-

Work-up: After the reaction is complete, the mixture is cooled, and the precipitated product is collected by filtration. The crude product is then washed to remove inorganic byproducts.

-

Separation and Purification: The resulting mixture of this compound isomers is separated using chromatographic techniques. Flash chromatography on a silica (B1680970) gel column with a suitable eluent system (e.g., a gradient of dichloromethane (B109758) in petroleum ether) is a common method for isolating the individual isomers.

-

Characterization: The purity and identity of the isolated isomers are confirmed by analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

Mutagenicity Assessment: Ames Test

The Ames test, a bacterial reverse mutation assay, is a standard method for assessing the mutagenic potential of chemical compounds.

Protocol Outline:

-

Bacterial Strains: Salmonella typhimurium strains TA98 and TA100 are commonly used for testing nitro-PAHs. These strains are histidine auxotrophs, meaning they cannot synthesize histidine and require it for growth.

-

Metabolic Activation: The test is performed both in the presence and absence of a mammalian metabolic activation system (S9 fraction from rat liver) to determine if the compound or its metabolites are mutagenic.

-

Exposure: The tester strains are exposed to various concentrations of the this compound isomer (dissolved in a suitable solvent like DMSO) on a minimal glucose agar (B569324) plate. A small amount of histidine is added to allow for a few initial cell divisions, during which mutations can occur.

-

Incubation: The plates are incubated at 37°C for 48-72 hours.

-

Scoring: The number of revertant colonies (colonies that have mutated back to being able to synthesize their own histidine) is counted. A dose-dependent increase in the number of revertant colonies compared to the negative control indicates a mutagenic effect.[6][7][8]

DNA Adduct Analysis: ³²P-Postlabeling Assay

The ³²P-postlabeling assay is a highly sensitive method for detecting and quantifying DNA adducts.

Protocol Outline:

-

DNA Isolation: DNA is isolated from cells or tissues that have been exposed to the this compound isomer.

-

DNA Digestion: The isolated DNA is enzymatically digested to deoxyribonucleoside 3'-monophosphates using micrococcal nuclease and spleen phosphodiesterase.[5][9][10]

-

Adduct Enrichment: The bulky aromatic adducts are often enriched from the normal nucleotides, for example, by nuclease P1 digestion which dephosphorylates normal nucleotides but not the adducted ones.[5][9]

-

³²P-Labeling: The 5'-hydroxyl group of the adducted nucleotides is radiolabeled with ³²P from [γ-³²P]ATP using T4 polynucleotide kinase.[5][9][10]

-

Chromatographic Separation: The ³²P-labeled DNA adducts are separated by multidimensional thin-layer chromatography (TLC).[5][9]

-

Detection and Quantification: The separated adducts are detected by autoradiography and quantified by scintillation counting or phosphorimaging.[5][9][10]

Spectroscopic and Spectrometric Data

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for the structural elucidation of this compound isomers. The chemical shifts of the protons (¹H NMR) and carbons (¹³C NMR) are sensitive to the positions of the nitro groups.

Table 3: Representative ¹³C NMR Chemical Shift Data for 1,6-Dinitropyrene (in DMSO-d₆)

| Carbon Position | Chemical Shift (ppm) |

| C1, C6 | ~147 |

| C2, C7 | ~124 |

| C3, C8 | ~128 |

| C4, C9 | ~129 |

| C5, C10 | ~123 |

| C10a, C10c | ~130 |

| C10b, C3a | ~124 |

| C5a, C8a | ~127 |

Note: Specific chemical shift assignments can vary slightly depending on the solvent and experimental conditions. Data for 1,3- and 1,8-dinitropyrene are less commonly reported in detail.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation patterns of this compound isomers. Under electron ionization (EI), the molecular ion (M⁺) is typically observed at m/z 292.

Common Fragmentation Pathways:

The fragmentation of dinitropyrenes under EI-MS is characterized by the sequential loss of nitro groups (NO₂) and other small neutral molecules.

-

Loss of NO₂: A prominent fragment is often observed at m/z 246, corresponding to the loss of one nitro group ([M - NO₂]⁺).

-

Loss of a second NO₂: A subsequent loss of the second nitro group can lead to a fragment at m/z 200 ([M - 2NO₂]⁺).

-

Other Fragments: Other fragments resulting from the cleavage of the pyrene ring system may also be observed.

References

- 1. 1,3-DINITROPYRENE price,buy 1,3-DINITROPYRENE - chemicalbook [chemicalbook.com]

- 2. 1,6-Dinitropyrene | C16H8N2O4 | CID 39184 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 1,6-DINITROPYRENE | 42397-64-8 [chemicalbook.com]

- 4. 1,8-Dinitropyrene | C16H8N2O4 | CID 39185 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 32P-Postlabeling Analysis of DNA Adducts [pubmed.ncbi.nlm.nih.gov]

- 6. acmeresearchlabs.in [acmeresearchlabs.in]

- 7. Microbial Mutagenicity Assay: Ames Test - PMC [pmc.ncbi.nlm.nih.gov]

- 8. The Ames Salmonella/microsome mutagenicity assay - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. The analysis of DNA adducts: The transition from 32P-postlabeling to mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 10. 32P-postlabeling analysis of DNA adducts - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to 1,3-Dinitropyrene: Physical, Chemical, and Biological Properties

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,3-Dinitropyrene (B1214572) (1,3-DNP) is a nitrated polycyclic aromatic hydrocarbon (nitro-PAH) that has garnered significant attention in the scientific community due to its potent mutagenic and carcinogenic properties.[1] Found in diesel exhaust and other combustion products, 1,3-DNP serves as a critical subject for research in toxicology, environmental science, and drug development, particularly in the context of carcinogenesis and the development of targeted therapies. This technical guide provides a comprehensive overview of the physical, chemical, and biological properties of 1,3-dinitropyrene, with a focus on experimental methodologies and the elucidation of its mechanisms of action.

Physical and Chemical Properties

1,3-Dinitropyrene is a solid, yellow to dark yellow substance.[2] Its fundamental physical and chemical characteristics are summarized in the table below, providing a foundational dataset for experimental design and analysis.

| Property | Value | Reference |

| Chemical Formula | C₁₆H₈N₂O₄ | [3] |

| Molecular Weight | 292.24 g/mol | [3] |

| CAS Number | 75321-20-9 | [3] |

| Appearance | Light-brown needles or orange crystalline solid | [3] |

| Melting Point | 274-276 °C | [3] |

| Boiling Point | 434.19 °C (estimated) | [2] |

| Solubility | Moderately soluble in toluene; Soluble in DMSO (2 mg/mL) | [3][4] |

Experimental Protocols

Synthesis and Purification

Synthesis via Nitration of 1-Nitropyrene (B107360):

1,3-Dinitropyrene is synthesized by the nitration of 1-nitropyrene.[5][6][7] While specific industrial synthesis protocols are not publicly detailed, a general laboratory-scale synthesis can be extrapolated from nitration reactions of similar aromatic compounds. A typical procedure would involve the slow addition of a nitrating agent (e.g., a mixture of nitric acid and sulfuric acid) to a solution of 1-nitropyrene in an appropriate solvent, under controlled temperature conditions to manage the exothermic reaction. The reaction progress would be monitored by techniques such as thin-layer chromatography (TLC).

Purification by Recrystallization:

Purification of the crude 1,3-dinitropyrene product is typically achieved through recrystallization. The choice of solvent is critical and is determined by the principle that the compound should be sparingly soluble at room temperature but highly soluble at the solvent's boiling point.

-

Solvent Selection: Solubility tests are performed with various solvents to identify a suitable candidate.

-

Dissolution: The crude 1,3-DNP is dissolved in a minimal amount of the hot recrystallization solvent.

-

Hot Filtration: If insoluble impurities are present, the hot solution is filtered to remove them.

-

Crystallization: The filtrate is allowed to cool slowly and undisturbed, promoting the formation of pure crystals.

-

Isolation: The crystals are collected by vacuum filtration.

-

Washing: The collected crystals are washed with a small amount of cold solvent to remove any adhering impurities.

-

Drying: The purified crystals are dried to remove any residual solvent.

Analytical Methods

High-Performance Liquid Chromatography (HPLC):

HPLC is a common technique for the separation and quantification of 1,3-dinitropyrene.

-

Column: A reversed-phase C18 column is typically used.

-

Mobile Phase: A gradient of acetonitrile (B52724) and water or a buffer solution is often employed. For instance, a mobile phase of 70% aqueous acetonitrile with sodium monochloroacetate as a buffer has been reported.[8]

-

Detection: UV detection is suitable for quantifying 1,3-DNP. For enhanced sensitivity, fluorescence detection can be used after on-line reduction of the nitro groups to fluorescent amino groups.[9]

Gas Chromatography-Mass Spectrometry (GC-MS):

GC-MS provides high sensitivity and specificity for the analysis of 1,3-dinitropyrene.

-

Injection: Programmed temperature vaporization (PTV) injection allows for the introduction of larger sample volumes, enhancing sensitivity.[4]

-

Ionization: Negative Chemical Ionization (NCI) is often preferred over Electron Ionization (EI) as it can increase sensitivity by two orders of magnitude for nitro-PAHs.[4]

-

Derivatization: For improved chromatographic performance and sensitivity, 1,3-DNP can be reduced to 1,3-diaminopyrene (B1590248) and then derivatized, for example, with N-methyl-bis(trifluoroacetamide), before GC-MS analysis.[10]

Biological Properties and Signaling Pathways

1,3-Dinitropyrene is a potent genotoxic agent, and its biological effects are primarily mediated through its metabolic activation to reactive intermediates that can damage DNA and trigger cellular stress responses, including apoptosis.

Metabolic Activation

The primary mechanism of 1,3-DNP's genotoxicity involves the reduction of one of its nitro groups to a reactive N-hydroxy arylamine intermediate.[5] This metabolic activation is a critical step in its carcinogenic activity.

Caption: Metabolic activation of 1,3-dinitropyrene to a DNA-reactive intermediate.

Apoptosis Signaling Pathway

1,3-Dinitropyrene is a potent inducer of apoptosis, or programmed cell death, in various cell types.[11][12] The signaling cascade involves the activation of key stress-responsive pathways, including the p53 tumor suppressor pathway and the mitogen-activated protein kinase (MAPK) pathways.

Exposure to 1,3-DNP leads to DNA damage, which in turn activates the p53 protein.[11][12] Activated p53 can transcriptionally upregulate pro-apoptotic proteins and also directly interact with mitochondrial proteins to initiate the intrinsic apoptotic pathway. This leads to the cleavage of Bid and the activation of caspase-8 and caspase-3, culminating in the execution of apoptosis.[11][12]

Simultaneously, 1,3-DNP activates the stress-activated protein kinases (SAPKs), c-Jun N-terminal kinase (JNK), and p38 MAPK.[11][12] These kinases can further contribute to the apoptotic process through various downstream targets. The induction of apoptosis by 1,3-DNP is a complex process involving cross-talk between multiple signaling pathways.

Caption: Key signaling events in 1,3-dinitropyrene-induced apoptosis.

Conclusion

1,3-Dinitropyrene remains a compound of significant interest due to its environmental prevalence and potent biological activities. A thorough understanding of its physical and chemical properties is essential for conducting meaningful research into its mechanisms of toxicity and for the development of strategies to mitigate its harmful effects. The experimental protocols and signaling pathway diagrams provided in this guide offer a foundational resource for researchers, scientists, and drug development professionals engaged in the study of this important nitro-PAH. Further investigation into the intricate details of its cellular interactions will be crucial for advancing our knowledge in toxicology and for the potential development of novel therapeutic interventions against cancers associated with nitro-PAH exposure.

References

- 1. Mechanisms linked to differences in the mutagenic potential of 1,3-dinitropyrene and 1,8-dinitropyrene - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Effects of nitrated-polycyclic aromatic hydrocarbons and diesel exhaust particle extracts on cell signalling related to apoptosis: possible implications for their mutagenic and carcinogenic effects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. 1,3-DINITROPYRENE - Diesel and Gasoline Engine Exhausts and Some Nitroarenes - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 6. 1-NITROPYRENE - Diesel and Gasoline Engine Exhausts and Some Nitroarenes - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 7. 1,8-DINITROPYRENE - Diesel and Gasoline Engine Exhausts and Some Nitroarenes - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 8. ir.lib.nycu.edu.tw [ir.lib.nycu.edu.tw]

- 9. Activation of the p38 and p42/p44 mitogen-activated protein kinase families by the histamine H1 receptor in DDT1MF-2 cells - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Role of Human Aldo–Keto Reductases in the Nitroreduction of 1-Nitropyrene and 1,8-Dinitropyrene - PMC [pmc.ncbi.nlm.nih.gov]

- 11. morgane.belhenniche.com [morgane.belhenniche.com]

- 12. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Synthesis and Purification of 1,6-Dinitropyrene for Research

Disclaimer: 1,6-Dinitropyrene (B1200346) is a potent mutagen and suspected carcinogen.[1] All handling and synthesis of this compound and its precursors should be conducted by trained professionals in a controlled laboratory setting with appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses, and within a certified chemical fume hood. All waste materials must be disposed of according to institutional and governmental regulations for hazardous chemical waste.

This technical guide provides a comprehensive overview of the synthesis and purification of 1,6-dinitropyrene, a compound of significant interest in toxicological and environmental research. It is intended for an audience of researchers, scientists, and professionals in drug development and related fields.

Introduction

Pyrene (B120774) is a polycyclic aromatic hydrocarbon (PAH) composed of four fused benzene (B151609) rings.[2] Its nitrated derivatives, particularly dinitropyrenes, are found in diesel exhaust particulates and are of considerable environmental and toxicological concern.[1] The nitration of pyrene yields a mixture of isomers, primarily 1,3-, 1,6-, and 1,8-dinitropyrenes.[1] Among these, 1,6-dinitropyrene is noted for its potent tumorigenic activity.[1] The synthesis and subsequent purification of 1,6-dinitropyrene are crucial for conducting detailed toxicological studies and for use as an analytical standard. This guide outlines the common synthetic route via electrophilic nitration and provides a strategy for the purification of the desired 1,6-isomer.

Synthesis of 1,6-Dinitropyrene via Nitration of Pyrene

The most common method for synthesizing dinitropyrenes is the direct electrophilic nitration of pyrene.[1] This reaction typically involves treating pyrene with a strong nitrating agent. The reaction can proceed through an ionic electrophilic substitution mechanism, which can be influenced by factors such as solvent polarity and the presence of acid catalysts.[3]

Reaction Scheme:

C₁₆H₁₀ (Pyrene) + 2 HNO₃ --(H₂SO₄)--> C₁₆H₈(NO₂)₂ (Dinitropyrene mixture) + 2 H₂O

Summary of Reaction Conditions and Properties:

The following tables summarize key data points for the synthesis and the properties of the target compound.

Table 1: General Conditions for the Nitration of Pyrene

| Parameter | Condition/Value | Rationale & Notes |

| Starting Material | Pyrene (C₁₆H₁₀) | A polycyclic aromatic hydrocarbon.[2] |

| Nitrating Agent | Concentrated Nitric Acid (HNO₃) | Common nitrating agent for aromatic compounds. |

| Catalyst | Concentrated Sulfuric Acid (H₂SO₄) | Facilitates the formation of the nitronium ion (NO₂⁺), the active electrophile. |

| Solvent | Methylene (B1212753) Chloride or Acetonitrile | An inert solvent is often used to facilitate the reaction.[3][4] |

| Temperature | 0 °C to room temperature | Nitration is an exothermic reaction; temperature control is crucial to prevent over-nitration and side reactions. |

| Reaction Time | Several hours | Reaction progress should be monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). |

| Work-up | Quenching with ice water, extraction | The reaction is typically stopped by pouring the mixture into ice water, which precipitates the crude product. |

Table 2: Physical and Chemical Properties of 1,6-Dinitropyrene

| Property | Value | Source |

| Chemical Formula | C₁₆H₈N₂O₄ | [1][5] |

| Molecular Weight | 292.25 g/mol | [1] |

| Appearance | Yellow solid | [2] |

| Melting Point | Not specified | - |

| Solubility | Low in water; soluble in some organic solvents | [6] |

| CAS Number | 42397-64-8 | [1] |

Experimental Protocol: Synthesis

This protocol describes a general method for the nitration of pyrene to yield a mixture of this compound isomers.

Materials and Equipment:

-

Pyrene

-

Concentrated Nitric Acid (70%)

-

Concentrated Sulfuric Acid (98%)

-

Methylene Chloride (DCM)

-

Deionized water

-

Ice bath

-

Round-bottom flask with a magnetic stir bar

-

Dropping funnel

-

Magnetic stir plate

-

Büchner funnel and flask for vacuum filtration

-

Standard laboratory glassware

Procedure:

-

Setup: In a fume hood, equip a round-bottom flask with a magnetic stir bar and place it in an ice bath on a magnetic stir plate.

-

Dissolution: Dissolve the desired amount of pyrene in methylene chloride in the flask.

-

Acid Mixture Preparation: In a separate beaker, slowly and carefully add concentrated nitric acid to an equal volume of concentrated sulfuric acid, while cooling the beaker in an ice bath. This mixture should be prepared fresh.

-

Nitration: Slowly add the cold nitrating acid mixture to the pyrene solution using a dropping funnel over a period of 30-60 minutes. Maintain the reaction temperature below 10 °C throughout the addition.

-

Reaction: After the addition is complete, allow the reaction mixture to stir at room temperature for several hours. Monitor the reaction's progress using TLC.

-

Quenching: Once the reaction is complete, carefully pour the reaction mixture into a large beaker containing crushed ice and water. This will precipitate the crude this compound mixture.

-

Isolation: Collect the solid precipitate by vacuum filtration using a Büchner funnel.

-

Washing: Wash the collected solid with copious amounts of deionized water until the filtrate is neutral, then wash with a small amount of cold ethanol (B145695) to remove any remaining impurities.

-

Drying: Dry the crude product in a vacuum oven at a low temperature. The resulting solid is a mixture of this compound isomers.

Purification of 1,6-Dinitropyrene

The separation of this compound isomers is challenging due to their similar physical and chemical properties.[7] Column chromatography is the most effective method for separating these isomers, followed by recrystallization to obtain a highly pure product.

Experimental Protocol: Purification

Part A: Column Chromatography

Materials and Equipment:

-

Crude this compound mixture

-

Silica (B1680970) gel (for column chromatography)

-

Chromatography column

-

Fraction collector or test tubes

-

TLC plates and developing chamber

Procedure:

-

Column Packing: Pack a chromatography column with silica gel using a hexane slurry.

-

Sample Loading: Dissolve a small amount of the crude this compound mixture in a minimal amount of toluene or dichloromethane and adsorb it onto a small amount of silica gel. Carefully load this onto the top of the packed column.

-

Elution: Begin eluting the column with pure hexane. Gradually increase the polarity of the eluent by slowly adding toluene or dichloromethane to the hexane. The separation of isomers often requires a shallow gradient.

-

Fraction Collection: Collect small fractions of the eluate and monitor the separation using TLC. The different isomers will have slightly different Rf values.

-

Isomer Identification: Combine the fractions containing the desired 1,6-dinitropyrene isomer. This can be confirmed by analytical methods such as NMR or mass spectrometry if a pure standard is available.

-

Solvent Removal: Remove the solvent from the combined fractions using a rotary evaporator to yield the enriched 1,6-dinitropyrene.

Part B: Recrystallization

Procedure:

-

Solvent Selection: Choose a suitable solvent or solvent system for recrystallization. Toluene is often used for pyrene derivatives.[6]

-

Dissolution: Dissolve the enriched 1,6-dinitropyrene from the chromatography step in a minimal amount of the hot solvent.

-

Cooling: Allow the solution to cool slowly to room temperature, and then place it in a refrigerator or freezer to induce crystallization.

-

Isolation: Collect the purified crystals by vacuum filtration.

-

Drying: Dry the crystals under vacuum to obtain pure 1,6-dinitropyrene.

Visualization of Experimental Workflow

The following diagram illustrates the key stages in the synthesis and purification of 1,6-dinitropyrene.

Caption: Workflow for the synthesis and purification of 1,6-dinitropyrene.

References

- 1. 1,6-Dinitropyrene | C16H8N2O4 | CID 39184 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Pyrene - Wikipedia [en.wikipedia.org]

- 3. academic.oup.com [academic.oup.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. 1,6-Dinitropyrene | C16H8N2O4 | CID 39184 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. benchchem.com [benchchem.com]

- 7. US4514574A - Process for separating isomeric mixtures - Google Patents [patents.google.com]

A Deep Dive into Dinitropyrenes: Environmental Presence, Formation, and Biological Impact

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Dinitropyrenes (DNPs) are a class of nitrated polycyclic aromatic hydrocarbons (nitro-PAHs) that have garnered significant attention from the scientific community due to their potent mutagenic and carcinogenic properties.[1] As byproducts of incomplete combustion processes, DNPs are ubiquitous environmental contaminants, frequently detected in diesel exhaust, airborne particulate matter, and emissions from various heating sources.[2][3] This technical guide provides a comprehensive overview of the environmental sources, formation mechanisms, and biological signaling pathways associated with dinitropyrenes, intended to serve as a valuable resource for professionals in research, environmental science, and drug development.

Environmental Sources and Abundance

Dinitropyrenes are not produced commercially and their presence in the environment is primarily the result of anthropogenic activities.[4] The main isomers of concern are 1,3-dinitropyrene (B1214572), 1,6-dinitropyrene, and 1,8-dinitropyrene (B49389).

Primary Emission Sources:

-

Diesel and Gasoline Engine Exhaust: Diesel exhaust is a principal source of dinitropyrenes, which are formed during the combustion process.[2][3] The concentration of DNPs in exhaust can vary depending on engine type, operating conditions, and fuel composition.

-

Kerosene (B1165875) Heaters and Gas Burners: Emissions from kerosene heaters and gas burners used for residential heating and cooking have also been identified as sources of dinitropyrenes.[5]

-

Industrial Processes: Certain industrial activities that involve the incomplete combustion of organic materials can also contribute to the environmental burden of DNPs.

Secondary Formation:

Dinitropyrenes can also be formed in the atmosphere through the nitration of pyrene (B120774) and 1-nitropyrene (B107360), which are themselves products of combustion. This secondary formation can occur through gas-phase reactions with hydroxyl (OH) and nitrate (B79036) (NO₃) radicals, as well as heterogeneous reactions on the surface of airborne particulate matter.[1]

The following tables summarize the quantitative data on dinitropyrene concentrations found in various environmental media.

Table 1: Concentration of Dinitropyrenes in Diesel Exhaust Particulate Matter

| This compound Isomer | Concentration Range (ng/mg of particulate) | Reference |

| 1,3-Dinitropyrene | 0.064 - 0.067 | [6] |

| 1,6-Dinitropyrene | 0.067 - 0.128 | [5] |

| 1,8-Dinitropyrene | 0.061 - 0.102 | [4] |

Table 2: Concentration of Dinitropyrenes in Airborne Particulate Matter

| This compound Isomer | Location | Concentration Range | Reference |

| 1,3-Dinitropyrene | Urban Air | 0.1 - 10 pg/m³ | [6] |

| 1,6-Dinitropyrene | Urban Air | 0.1 - 10 pg/m³ | [5] |

| 1,8-Dinitropyrene | Urban Air | 0.1 - 10 pg/m³ | [4] |

Formation Pathways

The formation of dinitropyrenes involves the electrophilic nitration of the pyrene molecule. This can occur through two primary pathways: direct emission from combustion sources and secondary formation in the atmosphere.

Experimental Protocols

Accurate quantification of dinitropyrenes in environmental samples is crucial for assessing human exposure and understanding their environmental fate. The following sections detail the methodologies for the analysis of dinitropyrenes in airborne particulate matter.

1. Sample Collection and Extraction

-

Sample Collection: Airborne particulate matter is typically collected on glass fiber filters using a high-volume air sampler.[7]

-

Extraction: The collected particulate matter is extracted from the filter using a suitable organic solvent. Soxhlet extraction with dichloromethane (B109758) is a commonly employed method.[7][8] Alternatively, ultrasonic extraction with solvents like toluene (B28343) or a mixture of dichloromethane and acetone (B3395972) can be used.[5]

2. Cleanup and Fractionation

The crude extract often contains a complex mixture of organic compounds that can interfere with the analysis of dinitropyrenes. Therefore, a cleanup step is necessary to isolate the nitro-PAH fraction.

-

Solid-Phase Extraction (SPE): SPE is a widely used technique for cleaning up environmental samples. A silica (B1680970) gel or Florisil cartridge is commonly used. The sample is loaded onto the conditioned cartridge, and interfering compounds are washed away with a non-polar solvent like hexane. The dinitropyrenes are then eluted with a more polar solvent, such as a mixture of dichloromethane and hexane.[8][9]

3. Instrumental Analysis

-

Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is a powerful technique for the separation and identification of dinitropyrenes. A capillary column, such as a DB-5MS, is typically used for separation. The mass spectrometer is operated in selected ion monitoring (SIM) mode to enhance sensitivity and selectivity for the target analytes.[7]

-

High-Performance Liquid Chromatography (HPLC) with Fluorescence or Chemiluminescence Detection: HPLC is another common method for this compound analysis. A C18 reversed-phase column is often used for separation. Fluorescence detection, after online reduction of the nitro groups to fluorescent amino groups, or chemiluminescence detection can provide high sensitivity.[10][11]

4. Quality Assurance and Quality Control (QA/QC)

To ensure the reliability of the analytical data, a robust QA/QC program is essential. This includes:

-

Method Blanks: To check for contamination during the analytical process.[12]

-

Spiked Samples: To assess the recovery of the analytes from the sample matrix.[12]

-

Certified Reference Materials (CRMs): To verify the accuracy of the method.[5]

-

Internal Standards: Deuterated this compound analogs are often used as internal standards to correct for variations in extraction efficiency and instrument response.[4]

Biological Signaling Pathways

The toxicity of dinitropyrenes is primarily attributed to their ability to form DNA adducts, leading to mutations and potentially cancer. This process involves metabolic activation to reactive intermediates. Dinitropyrenes are also known to induce oxidative stress and apoptosis.

1. Metabolic Activation and DNA Adduct Formation

Dinitropyrenes undergo metabolic activation through nitroreduction, catalyzed by enzymes such as cytochrome P450 reductases and cytosolic nitroreductases. This process leads to the formation of N-hydroxyarylamine intermediates, which can be further activated by O-acetylation to form reactive N-acetoxyarylamine esters. These electrophilic species can then covalently bind to DNA, primarily at the C8 position of guanine, to form DNA adducts.[1]

2. DNA Damage Response and p53 Activation

The formation of DNA adducts triggers a cellular DNA damage response (DDR). Sensor proteins like ATM and ATR are activated, which in turn phosphorylate and activate downstream checkpoint kinases such as Chk1 and Chk2. These kinases then phosphorylate and activate the tumor suppressor protein p53.[4][13] Activated p53 can induce cell cycle arrest to allow for DNA repair or, if the damage is too severe, trigger apoptosis.[4][14]

3. Oxidative Stress and Apoptosis

In addition to direct DNA damage, dinitropyrenes can induce oxidative stress by generating reactive oxygen species (ROS) during their metabolic processing.[1] Elevated ROS levels can damage cellular components, including lipids, proteins, and DNA, and can also trigger apoptosis through both intrinsic (mitochondrial) and extrinsic (death receptor) pathways.[3] The activation of mitogen-activated protein kinases (MAPKs) such as JNK and p38 is also implicated in this compound-induced apoptosis.[11][15]

Conclusion

Dinitropyrenes are potent genotoxic and carcinogenic compounds that are significant environmental and public health concerns. Their primary sources are combustion-related, with diesel exhaust being a major contributor. Understanding the formation pathways, environmental concentrations, and biological mechanisms of action of dinitropyrenes is crucial for developing effective strategies to mitigate human exposure and risk. The detailed experimental protocols and signaling pathway diagrams provided in this guide offer a foundational resource for researchers and professionals working to address the challenges posed by these hazardous environmental contaminants. Further research into the complex interactions of dinitropyrenes with biological systems will continue to enhance our understanding and inform public health policies.

References

- 1. Mechanisms linked to differences in the mutagenic potential of 1,3-dinitropyrene and 1,8-dinitropyrene - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Identification of dinitropyrenes in diesel-exhaust particles. Their probable presence as the major mutagens - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Facile synthesis of 1-nitropyrene-d9 of high isotopic purity [inis.iaea.org]

- 5. cdc.gov [cdc.gov]

- 6. digitalcommons.unl.edu [digitalcommons.unl.edu]

- 7. gcms.cz [gcms.cz]

- 8. stacks.cdc.gov [stacks.cdc.gov]

- 9. obrnutafaza.hr [obrnutafaza.hr]

- 10. blackmeditjournal.org [blackmeditjournal.org]

- 11. Analysis of 1-nitropyrene in air particulate matter standard reference materials by using two-dimensional high performance liquid chromatography with online reduction and tandem mass spectrometry detection - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. Genotoxicity and DNA damage signaling in response to complex mixtures of PAHs in biomass burning particulate matter from cashew nut roasting - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. nemi.gov [nemi.gov]

- 15. mdpi.com [mdpi.com]

Dinitropyrenes in Diesel Exhaust Particulate Matter: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Dinitropyrenes (DNPs) are a class of nitrated polycyclic aromatic hydrocarbons (nitro-PAHs) found in diesel exhaust particulate matter. They are formed during the incomplete combustion of diesel fuel through the nitration of pyrene (B120774) and 1-nitropyrene (B107360). The three primary isomers of concern are 1,3-dinitropyrene (B1214572), 1,6-dinitropyrene (B1200346), and 1,8-dinitropyrene (B49389). These compounds are of significant toxicological interest due to their potent mutagenic and carcinogenic properties. This technical guide provides a comprehensive overview of the core aspects of dinitropyrenes in diesel exhaust, including their formation, quantification, metabolic activation, and the signaling pathways implicated in their toxicity. Detailed experimental protocols for key analytical and toxicological assays are also presented.

Formation and Occurrence of Dinitropyrenes

Dinitropyrenes are not present in diesel fuel itself but are products of combustion. The formation process involves the nitration of pyrene, a polycyclic aromatic hydrocarbon, and its partially nitrated intermediate, 1-nitropyrene.[1][2] This reaction occurs at high temperatures and pressures within the diesel engine cylinder, where nitrogen oxides are abundant.[3] The specific isomer distribution and concentration of DNPs in diesel exhaust particulate matter (DEP) are influenced by engine type, operating conditions, fuel composition, and the presence of exhaust after-treatment systems.[2][4]

Quantitative Data on Dinitropyrene Concentrations

The concentrations of this compound isomers in diesel exhaust particulate matter can vary significantly. The following tables summarize quantitative data from various studies.

Table 1: Concentration of this compound Isomers in Diesel Exhaust Particulate Matter

| This compound Isomer | Engine Type | Concentration (ng/mg of particulate matter) | Reference |

| 1,3-Dinitropyrene | Heavy-duty diesel | up to 0.0016 | [1] |

| 1,6-Dinitropyrene | Heavy-duty diesel | 0.00081 - 0.0012 | [2] |

| 1,6-Dinitropyrene | Light-duty diesel | 0.000033 - 0.000034 | [2] |

| 1,8-Dinitropyrene | Heavy-duty diesel | 0.0034 | [4] |

| 1,8-Dinitropyrene | Light-duty diesel | Not detected - 0.0004 | [4] |

Table 2: Relative Abundance of Dinitropyrenes to 1-Nitropyrene

| This compound Isomer | Relative Abundance to 1-Nitropyrene (%) | Vehicle Type | Reference |

| 1,3-Dinitropyrene | 0.1 - 10 | Diesel and Gasoline | [1] |

| 1,6-Dinitropyrene | 0.1 - 10 | Diesel and Gasoline | [2] |

| 1,8-Dinitropyrene | 0.1 - 10 | Diesel and Gasoline | [4] |

Toxicological Effects of Dinitropyrenes

Dinitropyrenes are potent mutagens and carcinogens.[5] Their toxicity is primarily attributed to their ability to form DNA adducts following metabolic activation.[6] This leads to mutations and can initiate the process of carcinogenesis.

Mutagenicity and Carcinogenicity

Numerous studies have demonstrated the mutagenic potential of dinitropyrenes, particularly in the Ames test using Salmonella typhimurium strains.[7] Animal studies have also confirmed their carcinogenicity, with subcutaneous injection and intratracheal instillation leading to tumor formation in rodents.[5][8]

Table 3: Summary of Toxicological Effects of this compound Isomers

| This compound Isomer | Toxicological Effect | Experimental System | Reference |

| 1,3-Dinitropyrene | Mutagenic | Salmonella typhimurium | [1] |

| 1,6-Dinitropyrene | Mutagenic, Carcinogenic | Salmonella typhimurium, Rats, Hamsters | [5][7] |

| 1,8-Dinitropyrene | Mutagenic, Carcinogenic | Salmonella typhimurium, Rats, Mice | [5][7][8] |

Metabolic Activation and Signaling Pathways

The genotoxicity of dinitropyrenes is dependent on their metabolic activation to reactive intermediates that can bind to cellular macromolecules, primarily DNA.

Metabolic Activation Pathway

The primary pathway for the metabolic activation of dinitropyrenes is through the reduction of one of the nitro groups to a nitroso derivative, followed by further reduction to a hydroxylamine. This N-hydroxy arylamine can then be O-esterified (e.g., by acetylation) to form a highly reactive electrophile that readily forms adducts with DNA, predominantly at the C8 position of guanine.[7][9] This process is catalyzed by a variety of nitroreductases present in both bacteria and mammalian cells.[4]

References

- 1. 1,3-DINITROPYRENE - Diesel and Gasoline Engine Exhausts and Some Nitroarenes - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. Mechanisms linked to differences in the mutagenic potential of 1,3-dinitropyrene and 1,8-dinitropyrene - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Metabolism of 1,8-dinitropyrene by Salmonella typhimurium - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Metabolic activation of 1-nitropyrene and 1,6-dinitropyrene by nitroreductases from Bacteroides fragilis and distribution of nitroreductase activity in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. The Metabolic Activation and DNA Adducts of Dinitropyrenes | Health Effects Institute [healtheffects.org]

- 6. researchgate.net [researchgate.net]

- 7. Synthesis and mutagenicity of 1-nitro-6-nitrosopyrene and 1-nitro-8-nitrosopyrene, potential intermediates in the metabolic activation of 1,6- and 1,8-dinitropyrene - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Tumorigenicity test of 1,3- and 1,8-dinitropyrene in BALB/c mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. The metabolic activation and DNA adducts of dinitropyrenes - PubMed [pubmed.ncbi.nlm.nih.gov]

Toxicological Profile of 1,8-Dinitropyrene: An In-Depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

1,8-Dinitropyrene (B49389) (1,8-DNP) is a potent mutagen and carcinogen found in diesel exhaust and other combustion-related particulate matter. This technical guide provides a comprehensive overview of the toxicological profile of 1,8-DNP, with a focus on its genotoxicity, carcinogenicity, and mechanism of action. Quantitative data from key toxicological studies are summarized in tabular format for ease of comparison. Detailed experimental protocols for carcinogenicity and mutagenicity testing are provided, along with visualizations of the metabolic activation pathway and experimental workflows to facilitate a deeper understanding of its toxicological properties. This document is intended to serve as a critical resource for researchers, scientists, and drug development professionals working in toxicology, environmental health, and oncology.

Carcinogenicity

1,8-Dinitropyrene has been demonstrated to be a potent carcinogen in multiple animal studies. The primary route of tumor induction in these studies has been subcutaneous injection, leading to the formation of sarcomas at the injection site. Oral and intraperitoneal administration have also been shown to induce tumors, including mammary gland adenocarcinomas and leukemia.

Quantitative Carcinogenicity Data

| Species/Strain | Route of Administration | Dosing Regimen | No. of Animals | Tumor Type | Tumor Incidence | Latency Period (days) | Reference |

| Rat (F344/DuCrj) | Subcutaneous | 0.4 mg in 0.2 mL DMSO, twice a week for 10 weeks (Total dose: 4 mg) | 10 males | Sarcoma | 10/10 (100%) | 113-127 | [1] |

| Rat (F344) | Subcutaneous | 0.04 mg | 10 | Sarcoma | 9/10 (90%) | Not specified | [1] |

| Rat (CD) | Intraperitoneal | 10 µmol/kg bw in DMSO, three times a week for 4 weeks | 36 females | Mammary Gland Adenocarcinoma | 12/36 (33%) | Up to 78 weeks | [2] |

| Rat (CD) | Intraperitoneal | 10 µmol/kg bw in DMSO, three times a week for 4 weeks | 36 females | Leukemia | 1/36 (3%) | Up to 78 weeks | [2] |

| Mouse (BALB/c) | Subcutaneous | 0.05 mg in 0.2 mL DMSO, once a week for 20 weeks (Total dose: 1 mg) | 15 males | Subcutaneous Tumors (Malignant Fibrous Histiocytoma) | 6/15 (40%) | Up to 60 weeks | [2][3] |

| Mouse (Newborn CD-1) | Intraperitoneal | Total dose: 200 nmol (58.7 µg) in DMSO on days 1, 8, and 15 after birth | 90-100 males and females | No significant increase in tumors at any site | Not Applicable | Not Applicable | [2] |

Genotoxicity and Mutagenicity

1,8-Dinitropyrene is a potent mutagen, primarily inducing frameshift mutations. Its mutagenicity is a direct result of its ability to form DNA adducts following metabolic activation.

Quantitative Mutagenicity Data (Ames Test)

The mutagenic potency of 1,8-DNP has been extensively evaluated using the Salmonella typhimurium reverse mutation assay (Ames test). The data below summarizes its activity in various tester strains, which indicates its ability to cause frameshift mutations (TA98) and the critical role of bacterial enzymes in its metabolic activation.

| Salmonella typhimurium Strain | Metabolic Activation (S9) | Mutagenic Potency (Revertants/nmol) | Key Feature of Strain | Reference |

| TA98 | Not required | High | Detects frameshift mutagens | [2] |

| TA98NR | Not required | High | Deficient in "classical" nitroreductase | [2] |

| TA98/1,8-DNP6 | Not required | Significantly decreased | Deficient in O-acetyltransferase | [2] |

Note: The high mutagenicity in TA98 and TA98NR, coupled with the reduced activity in TA98/1,8-DNP6, strongly indicates that while the classical nitroreductase is not essential, O-acetyltransferase is crucial for the mutagenic activation of 1,8-DNP in this system.

Mechanism of Action: Metabolic Activation and DNA Adduct Formation

The genotoxicity and carcinogenicity of 1,8-dinitropyrene are contingent upon its metabolic activation to a reactive electrophile that can covalently bind to DNA, forming DNA adducts. The primary pathway for this activation is through the reduction of one of its nitro groups.

Metabolic Activation Pathway

The metabolic activation of 1,8-DNP is a multi-step process initiated by nitroreductase enzymes, which can be of bacterial or mammalian origin. The key steps are:

-

Nitroreduction: One of the nitro groups of 1,8-DNP is reduced to a nitroso group, and then further to a hydroxylamino intermediate (N-hydroxy-1-amino-8-nitropyrene).[4][5]

-

Esterification (O-acetylation): In bacteria, the hydroxylamino group is then esterified, most commonly through O-acetylation by N,O-acetyltransferase enzymes, to form a reactive N-acetoxy arylamine.[2][4]

-

Formation of Nitrenium Ion: This N-acetoxy ester is unstable and spontaneously breaks down to form a highly reactive nitrenium ion.

-

DNA Adduct Formation: The electrophilic nitrenium ion then readily attacks nucleophilic sites on DNA bases, primarily the C8 position of guanine, to form a stable DNA adduct, N-(deoxyguanosin-8-yl)-1-amino-8-nitropyrene.[4] This adduct can lead to mutations during DNA replication if not repaired.

Experimental Protocols

Subcutaneous Carcinogenicity Study in Rats

This protocol is based on the study by Ohgaki et al. (1985).[1]

-

Animal Model: Male F344 rats, 6 weeks of age.

-

Test Substance Preparation: 1,8-Dinitropyrene is dissolved in dimethyl sulfoxide (B87167) (DMSO) at a concentration of 2 mg/mL.

-

Dosing: Animals receive subcutaneous injections of 0.2 mL of the 1,8-DNP solution (0.4 mg/animal) into the back, twice a week for 10 weeks. A control group receives injections of the vehicle (DMSO) only.

-

Observation: Animals are observed daily for clinical signs of toxicity and tumor development. The time of tumor appearance, location, and size are recorded.

-

Termination and Necropsy: The study is terminated at a predetermined time point (e.g., 650 days for controls) or when animals become moribund. A full necropsy is performed on all animals.

-

Histopathology: The injection site and all major organs are collected, preserved in 10% neutral buffered formalin, and processed for histopathological examination.

Ames Test (Bacterial Reverse Mutation Assay)

This protocol is a generalized procedure for the Ames test.[6][7][8]

-

Bacterial Strains: Salmonella typhimurium strains TA98 (for frameshift mutations) and others as needed (e.g., TA100 for base-pair substitutions). Strains deficient in specific enzymes (e.g., TA98/1,8-DNP6) can be used to investigate metabolic pathways.

-

Metabolic Activation: A rat liver homogenate (S9 fraction) is used to simulate mammalian metabolism. The S9 mix typically contains the S9 fraction, cofactors (e.g., NADP+, glucose-6-phosphate), and a buffer.

-

Test Substance Preparation: 1,8-DNP is dissolved in a suitable solvent (e.g., DMSO) to prepare a range of concentrations.

-

Plate Incorporation Assay:

-

To a tube containing molten top agar (B569324), add the bacterial culture, the test substance solution (or control), and either the S9 mix or a buffer (for experiments without metabolic activation).

-

The mixture is poured onto a minimal glucose agar plate.

-

-

Incubation: The plates are incubated at 37°C for 48-72 hours.

-

Scoring: The number of revertant colonies (his+) on each plate is counted. A substance is considered mutagenic if it causes a dose-dependent increase in the number of revertant colonies compared to the negative control.

³²P-Postlabeling Assay for DNA Adducts

This is a highly sensitive method for detecting and quantifying DNA adducts.[9][10][11][12][13]

-

DNA Isolation: DNA is isolated from the tissues of animals treated with 1,8-DNP or from cells exposed in vitro.

-

DNA Digestion: The isolated DNA is enzymatically digested to normal and adducted deoxynucleoside 3'-monophosphates using micrococcal nuclease and spleen phosphodiesterase.

-

Adduct Enrichment: The adducted nucleotides are enriched from the digest, for example, by nuclease P1 treatment which dephosphorylates normal nucleotides but not the bulky adducts.

-

³²P-Labeling: The enriched adducts are then radiolabeled at the 5'-hydroxyl group by T4 polynucleotide kinase using [γ-³²P]ATP.

-

Chromatographic Separation: The ³²P-labeled adducts are separated by multi-dimensional thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

-

Detection and Quantification: The separated adducts are detected and quantified by autoradiography and scintillation counting. The level of adducts is typically expressed as relative adduct labeling (RAL), which represents the number of adducts per 10⁷-10⁹ normal nucleotides.

Conclusion

The data presented in this technical guide unequivocally demonstrate that 1,8-dinitropyrene is a potent genotoxic carcinogen. Its mechanism of action is well-characterized and involves metabolic activation to a reactive nitrenium ion that forms DNA adducts, leading to mutations. The quantitative data and detailed protocols provided herein serve as a valuable resource for the scientific community in assessing the risks associated with exposure to this environmental contaminant and in the development of potential strategies for mitigation and prevention. Further research may focus on the specific human enzymes involved in its metabolism and the potential for inter-individual variability in susceptibility.

References

- 1. Absence of carcinogenicity of 1-nitropyrene, correction of previous results, and new demonstration of carcinogenicity of 1,6-dinitropyrene in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. 1,8-DINITROPYRENE - Diesel and Gasoline Engine Exhausts and Some Nitroarenes - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 3. Tumorigenicity test of 1,3- and 1,8-dinitropyrene in BALB/c mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. The metabolic activation and DNA adducts of dinitropyrenes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Synthesis and mutagenicity of 1-nitro-6-nitrosopyrene and 1-nitro-8-nitrosopyrene, potential intermediates in the metabolic activation of 1,6- and 1,8-dinitropyrene - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Microbial Mutagenicity Assay: Ames Test - PMC [pmc.ncbi.nlm.nih.gov]

- 7. aniara.com [aniara.com]

- 8. enamine.net [enamine.net]

- 9. 32P-postlabeling analysis of DNA adducts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. 32P-Postlabeling Analysis of DNA Adducts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. The 32P-postlabeling assay for DNA adducts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. 32P-Postlabeling Analysis of DNA Adducts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. 32P-Postlabeling Analysis of DNA Adducts | Springer Nature Experiments [experiments.springernature.com]

The Dual Threat of Dinitropyrenes: A Technical Guide to their Carcinogenicity and Mutagenicity

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the carcinogenic and mutagenic properties of dinitropyrene (DNP) compounds, environmental contaminants predominantly found in diesel exhaust and other combustion byproducts. This document synthesizes key findings on the genotoxic potential of various DNP isomers, details the experimental protocols used for their assessment, and visualizes the critical molecular pathways involved in their mechanism of action.

Executive Summary

Dinitropyrenes are potent mutagens and carcinogens, with their biological activity varying significantly between isomers. The International Agency for Research on Cancer (IARC) has classified 1,6- and 1,8-dinitropyrene (B49389) as "possibly carcinogenic to humans" (Group 2B), based on sufficient evidence from animal studies.[1][2] 1,3-Dinitropyrene (B1214572), in contrast, has shown weaker carcinogenic potential.[3][4] The genotoxicity of these compounds is primarily mediated by their metabolic activation to reactive intermediates that form DNA adducts, leading to mutations and initiating carcinogenesis. Understanding the distinct properties of each isomer is crucial for risk assessment and the development of potential mitigation strategies.

Quantitative Mutagenicity Data

The mutagenic potency of this compound isomers has been extensively evaluated using the Ames test (Salmonella typhimurium reverse mutation assay). The data consistently demonstrates that dinitropyrenes are potent mutagens, with their activity influenced by the specific bacterial strain and the metabolic activation system used. The order of mutagenic potency in human cells has been reported as 1,6-dinitropyrene (B1200346) > 1,8-dinitropyrene > 1-nitropyrene.[5]

Table 1: Mutagenic Potency of this compound Isomers in the Ames Test

| Compound | Salmonella typhimurium Strain | Metabolic Activation (S9) | Mutagenic Potency (revertants/nmol) | Reference |

| 1,6-Dinitropyrene | TA98 | - | 7,900 | [6] |

| TA100 | - | 1,200 | [6] | |

| TA1538 | - | 11,000 | [6] | |

| 1,8-Dinitropyrene | TA98 | - | 11,000 | [6] |

| TA100 | - | 2,100 | [6] | |

| TA1538 | - | 16,000 | [6] | |

| 1-Nitro-3-acetoxypyrene | TA98 | - | 16,700 | [7] |

| 1-Nitro-3-hydroxypyrene | TA98 | - | 992 | [7] |

Data presented is a selection from available literature and is intended to be representative. For a comprehensive understanding, refer to the cited sources.

Quantitative Carcinogenicity Data

Animal bioassays have provided significant evidence for the carcinogenicity of dinitropyrenes. These studies, primarily conducted in rats and mice, have demonstrated tumor induction at various sites depending on the DNP isomer and the route of administration.

Table 2: Summary of Carcinogenicity Studies of this compound Isomers in Rodents

| DNP Isomer | Animal Model | Route of Administration | Total Dose | Tumor Type | Incidence | Reference |

| 1,3-Dinitropyrene | Newborn CD-1 mice | Intraperitoneal | 200 nmol | Liver adenomas (males) | 20% | |

| Female weanling CD rats | Oral | 16 µmol | Leukemia | Not specified | [3] | |

| Newborn CD rats | Subcutaneous | Not specified | Malignant fibrous histiocytomas | Not specified | [3] | |

| 1,6-Dinitropyrene | Male F344 rats | Intrapulmonary | 0.003 mg | Lung cancer | 13% | [8] |

| 0.01 mg | 42% | [8] | ||||

| 0.03 mg | 85% | [8] | ||||

| 0.1 mg | 67% | [8] | ||||

| 1,8-Dinitropyrene | Male BALB/c mice | Subcutaneous | 1 mg | Subcutaneous tumors | 40% (6/15) | [4][9] |

| Female weanling Sprague-Dawley rats | Oral | 16 µmol | Mammary tumors | Increased incidence | [9][10] | |

| Newborn rats | Subcutaneous | Not specified | Sarcomas, Leukemia | Increased incidence | [10] | |

| Female rats | Intraperitoneal | Not specified | Myelocytic leukemia, Sarcoma, Mammary adenocarcinoma | Not specified | ||

| Newborn CD-1 mice | Intraperitoneal | 200 nmol | Liver tumors (males) | 16% | [11][9] |

Experimental Protocols

Ames Test (Bacterial Reverse Mutation Assay)

The Ames test is a widely used method to assess the mutagenic potential of chemical compounds.[12][13][14]

Objective: To detect point mutations (base-pair substitutions and frameshifts) induced by a test substance in histidine-requiring strains of Salmonella typhimurium.

Methodology:

-

Bacterial Strains: Several mutant strains of S. typhimurium are used, each sensitive to different types of mutagens (e.g., TA98 for frameshift mutations, TA100 for base-pair substitutions).[15] These strains are auxotrophic for histidine, meaning they cannot synthesize it and require it for growth.[12]

-

Metabolic Activation: The test is performed with and without a mammalian metabolic activation system (S9 fraction), which is typically derived from rat liver homogenate induced with Aroclor 1254.[16] This is crucial as many compounds, including dinitropyrenes, become mutagenic only after metabolic activation.[16]

-

Exposure: The bacterial tester strain is incubated with the test compound at various concentrations, both with and without the S9 mix.

-

Plating: The treated bacteria are plated on a minimal glucose agar (B569324) medium lacking histidine.

-

Incubation: Plates are incubated at 37°C for 48-72 hours.[12]

-

Scoring: Only bacteria that have undergone a reverse mutation (reversion) to a histidine-prototrophic state will grow and form colonies. The number of revertant colonies is counted, and a dose-dependent increase in revertants compared to the negative control indicates a mutagenic effect.

Animal Carcinogenicity Bioassays

Animal bioassays are the primary method for evaluating the carcinogenic potential of chemicals in vivo.[17]

Objective: To determine the ability of a test substance to induce tumors in laboratory animals.

Methodology:

-

Animal Model: Commonly used models include rats (e.g., F344, Sprague-Dawley, CD) and mice (e.g., BALB/c, CD-1).[4][8][18] The choice of species and strain is based on their known susceptibility to carcinogens.

-

Administration Route: The route of administration is chosen to mimic potential human exposure routes or to ensure systemic distribution. Common routes for dinitropyrenes include subcutaneous injection, intraperitoneal injection, oral gavage, and intrapulmonary instillation.[3][8][10][18]

-

Dose Selection: Multiple dose groups are used, including a high dose (e.g., maximum tolerated dose), lower doses, and a vehicle control group.

-

Treatment and Observation Period: Animals are treated for a defined period (e.g., several weeks) and then observed for a significant portion of their lifespan (e.g., up to two years) for tumor development.[8][18]

-

Pathology: At the end of the study, all animals are subjected to a complete necropsy. All organs and tissues are examined macroscopically and microscopically for the presence of tumors.

-

Data Analysis: Tumor incidence, multiplicity, and latency are statistically analyzed to determine the carcinogenic potential of the test substance.

Molecular Mechanisms and Signaling Pathways

The carcinogenicity of dinitropyrenes is intrinsically linked to their metabolic activation and subsequent interaction with cellular macromolecules, primarily DNA.

Metabolic Activation and DNA Adduct Formation

Dinitropyrenes undergo a multi-step metabolic activation process to exert their genotoxic effects.[19] The primary pathway involves the nitroreduction of one of the nitro groups to a nitroso intermediate, followed by further reduction to a reactive N-hydroxy arylamine.[5][20] This N-hydroxy arylamine can then be esterified, often through O-acetylation by N-acetyltransferases (NATs), to form a highly reactive N-acetoxy arylamine.[21] This ultimate carcinogen can then covalently bind to DNA, forming DNA adducts, predominantly at the C8 position of guanine.[21][22]

DNA Damage Response and Cellular Outcomes

The formation of bulky DNA adducts by activated dinitropyrenes triggers a cellular DNA damage response (DDR). This can lead to several outcomes, including cell cycle arrest, DNA repair, or, if the damage is too extensive, apoptosis (programmed cell death). However, errors in DNA repair or the failure of apoptosis can lead to the fixation of mutations, a critical step in the initiation of cancer. Studies have shown that 1,8-DNP can induce the phosphorylation of H2AX (a marker of DNA double-strand breaks) and p53, a key tumor suppressor protein involved in cell cycle control and apoptosis.[23] In contrast, 1,3-DNP appears to be a more potent inducer of apoptosis, potentially through mechanisms involving the unfolded protein response (UPR) and ER stress, which may contribute to its weaker carcinogenicity.[23]

Experimental Workflow for Genotoxicity Assessment

A typical workflow for assessing the genotoxicity of a compound like this compound involves a tiered approach, starting with in vitro assays and progressing to in vivo studies if initial results are positive.

Conclusion

This compound compounds, particularly 1,6- and 1,8-dinitropyrene, represent a significant genotoxic hazard. Their potent mutagenic and carcinogenic activities are well-documented through a combination of in vitro and in vivo studies. The underlying mechanism involves metabolic activation to DNA-reactive species, leading to the formation of DNA adducts, mutations, and ultimately, the initiation of cancer. The distinct biological activities of the different DNP isomers highlight the importance of structure-activity relationships in toxicology. This guide provides a foundational resource for professionals in research and drug development to understand the risks associated with these environmental contaminants and to inform the design of future studies and safety assessments.

References

- 1. 1,8-Dinitropyrene | C16H8N2O4 | CID 39185 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 1,6-Dinitropyrene | C16H8N2O4 | CID 39184 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 1,3-DINITROPYRENE - Diesel and Gasoline Engine Exhausts and Some Nitroarenes - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 4. Tumorigenicity test of 1,3- and 1,8-dinitropyrene in BALB/c mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Nitroarenes (Selected) - 15th Report on Carcinogens - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 6. benchchem.com [benchchem.com]

- 7. Identification and quantification of highly mutagenic nitroacetoxypyrenes and nitrohydroxypyrenes in diesel-exhaust particles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Comparative dose-response study on the pulmonary carcinogenicity of 1,6-dinitropyrene and benzo[a]pyrene in F344 rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. 1,8-DINITROPYRENE - Diesel and Gasoline Engine Exhausts and Some Nitroarenes - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 10. 1,8-Dinitropyrene (IARC Summary & Evaluation, Volume 46, 1989) [inchem.org]

- 11. academic.oup.com [academic.oup.com]

- 12. Ames Test Protocol | AAT Bioquest [aatbio.com]

- 13. Ames Test (Bacterial Reverse Mutation Test): Why, When, and How to Use | Springer Nature Experiments [experiments.springernature.com]

- 14. Microbial Mutagenicity Assay: Ames Test - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Ames Mutagenicity Test-BioDuro-Global CRDMO, Rooted in Science [bioduro.com]

- 16. enamine.net [enamine.net]

- 17. benchchem.com [benchchem.com]

- 18. oehha.ca.gov [oehha.ca.gov]

- 19. This compound metabolism, DNA adduct formation, and DNA amplification in an SV40-transformed Chinese hamster embryo cell line - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. Synthesis and mutagenicity of 1-nitro-6-nitrosopyrene and 1-nitro-8-nitrosopyrene, potential intermediates in the metabolic activation of 1,6- and 1,8-dinitropyrene - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. The metabolic activation and DNA adducts of dinitropyrenes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. Formation of DNA adducts and oxidative DNA damage in rats treated with 1,6-dinitropyrene - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. Mechanisms linked to differences in the mutagenic potential of 1,3-dinitropyrene and 1,8-dinitropyrene - PMC [pmc.ncbi.nlm.nih.gov]

Metabolic activation pathways of dinitropyrenes in vivo

An In-depth Technical Guide to the Metabolic Activation Pathways of Dinitropyrenes In Vivo

For Researchers, Scientists, and Drug Development Professionals

Abstract

Dinitropyrenes (DNPs) are a class of nitrated polycyclic aromatic hydrocarbons (nitro-PAHs) found in diesel exhaust and are recognized as potent mutagens and carcinogens.[1][2] Their genotoxicity is not intrinsic but is dependent on metabolic activation to reactive electrophilic species that can covalently bind to cellular macromolecules, most notably DNA. Understanding the precise in vivo pathways of this activation is critical for assessing their carcinogenic risk and for developing strategies for prevention and intervention. This guide provides a detailed overview of the primary metabolic activation pathways of DNPs in mammalian systems, summarizes key quantitative data, outlines common experimental protocols for their study, and visualizes the core processes.

Core Metabolic Activation Pathway: Nitroreduction and Esterification

The primary route for the metabolic activation of dinitropyrenes in vivo is a multi-step process that occurs predominantly in the cytosol of target cells.[1] This pathway involves the reduction of one of the nitro groups, followed by an esterification reaction, to produce a highly unstable electrophile that readily forms DNA adducts.

Step 1: Sequential Nitroreduction

The initial and rate-limiting step is the reduction of a nitro group (-NO₂) to a nitroso (-NO) and subsequently to an N-hydroxy arylamine intermediate (N-hydroxy-aminonitropyrene).[3][4] This process is catalyzed by a variety of cytosolic and microsomal nitroreductases, with xanthine (B1682287) oxidase being a notable mammalian nitroreductase capable of this conversion.[1] Unlike some carcinogens, this reduction can proceed effectively under aerobic conditions, which is a key factor in the potent tumorigenicity of compounds like 1,6-dinitropyrene (B1200346) in vivo.[1][3] Studies comparing different isomers show that 1,6- and 1,8-dinitropyrene (B49389) are reduced more extensively than 1,3-dinitropyrene, which correlates with their relative mutagenicities.[1]

Step 2: O-Esterification (O-Acetylation)

The N-hydroxy arylamine intermediate undergoes a second activation step through esterification, most commonly O-acetylation.[1] This reaction is catalyzed by cytosolic N,O-acetyltransferases (NATs), which utilize acetyl coenzyme A (AcCoA) as a cofactor.[1] The addition of AcCoA to in vitro incubations with rat liver cytosol has been shown to increase the DNA binding of dinitropyrenes by 20- to 40-fold.[1] This step converts the relatively stable N-hydroxy arylamine into a highly reactive N-acetoxy arylamine.

Step 3: Formation of Nitrenium Ion and DNA Adducts

The N-acetoxy arylamine ester is an unstable metabolite that spontaneously loses its acetyl group to form a highly electrophilic nitrenium ion (Ar-NH⁺). This ion readily attacks nucleophilic sites on DNA bases. The primary target for adduction is the C8 position of guanine, leading to the formation of N-(deoxyguanosin-8-yl)-aminonitropyrene adducts.[5][6][7] For example, the major adduct formed from 1,6-dinitropyrene is N-(deoxyguanosin-8-yl)-1-amino-6-nitropyrene.[5][7] These bulky lesions distort the DNA helix, leading to mutations during replication and initiating the carcinogenic process.

Caption: The primary metabolic activation pathway of dinitropyrenes in vivo.

Quantitative Data from In Vivo Studies

Quantitative analysis of DNA adduct formation is crucial for understanding the dose-response relationship and tissue-specific susceptibility to DNP-induced carcinogenesis.

Dose-Response of 1,6-Dinitropyrene DNA Adducts in Rats

Studies in male F344 rats following a single intrapulmonary administration have demonstrated a clear dose-dependent formation of DNA adducts in both target (lung) and non-target (liver) tissues.[8]

| Dose of 1,6-DNP (µg) | DNA Adducts in Lung (fmol/µg DNA) | DNA Adducts in Liver (fmol/µg DNA) |

| 0.3 | ~0.02 | ~0.002 |

| 1 | ~0.07 | ~0.007 |

| 3 | ~0.2 | ~0.02 |

| 10 | ~0.6 | ~0.07 |

| 30 | ~1.1 | ~0.1 |

| 100 | ~1.5 | ~0.15 |

| 150 | ~1.8 | ~0.18 |

| Data adapted from Beland et al., demonstrating a dose-responsive, though nonlinear at higher doses, increase in DNA binding.[8] |

Tissue Distribution of 1,6-Dinitropyrene DNA Adducts

The distribution of DNA adducts is not uniform across tissues. Following intraperitoneal injection in female Sprague-Dawley rats, the major adduct, N-(deoxyguanosin-8-yl)-1-amino-6-nitropyrene, was detected in multiple tissues, with the highest levels typically found in the urinary bladder.[5][6][7]

| Tissue | Relative Adduct Level |

| Urinary Bladder | Highest |

| Liver | Moderate |

| Mammary Gland | Moderate |

| Kidney | Detectable |

| Nucleated Blood Cells | Detectable |

| Data compiled from studies by El-Bayoumy et al. and Djurić et al.[5][6][7] |

Key Experimental Protocols

Investigating DNP metabolism and genotoxicity in vivo requires robust and sensitive methodologies. The following outlines a typical experimental workflow for assessing DNA adduct formation in a rodent model.

Animal Model and Dosing

-

Species/Strain: Female Sprague-Dawley rats are commonly used.[5]

-

Compound Administration: 1,6-Dinitropyrene is dissolved in a suitable vehicle like dimethylsulfoxide (DMSO).

-

Route of Exposure: A single intraperitoneal (i.p.) injection is a common method for systemic exposure studies.[5][6]

-

Dose: Doses can range, but a representative dose for mechanistic studies is around 2 mg/kg body weight.

-

Time Course: Tissues are typically harvested at various time points post-injection (e.g., 3, 12, 24, 48 hours) to assess the formation and persistence of adducts.[5]

Sample Processing and DNA Isolation

-

Tissue Collection: At the designated time point, animals are euthanized, and target tissues (e.g., liver, bladder, mammary gland) are excised and immediately frozen in liquid nitrogen.

-

DNA Isolation: High molecular weight DNA is isolated from the tissues using standard protocols, often involving proteinase K digestion followed by phenol-chloroform extraction or commercially available kits to ensure high purity.

DNA Adduct Analysis by ³²P-Postlabeling

The ³²P-postlabeling assay is a highly sensitive method for detecting a wide range of bulky DNA adducts when authentic standards are unavailable.

-

DNA Digestion: Purified DNA (~10 µg) is enzymatically hydrolyzed to 3'-mononucleotides using a mixture of micrococcal nuclease and spleen phosphodiesterase.

-

Adduct Enrichment: Normal (unadducted) nucleotides are dephosphorylated by incubation with nuclease P1, which does not dephosphorylate the bulky aromatic adducts, thereby enriching the adducted nucleotides.

-

Radiolabeling: The enriched adducts are radiolabeled at the 5'-position by incubation with carrier-free [γ-³²P]ATP and T4 polynucleotide kinase.

-

Chromatographic Separation: The ³²P-labeled adducts are separated from excess [γ-³²P]ATP and resolved using multi-dimensional thin-layer chromatography (TLC).

-

Detection and Quantification: The TLC plates are analyzed by autoradiography or phosphorimaging. Adduct levels are quantified by scintillation counting of the spots corresponding to the adducts and are typically expressed as Relative Adduct Labeling (RAL), which represents the number of adducts per 10⁷-10⁹ normal nucleotides.

Caption: A typical experimental workflow for in vivo DNP-DNA adduct analysis.

Alternative and Detoxification Pathways

While nitroreduction is the dominant activation pathway for DNPs, other metabolic routes exist. Ring oxidation, catalyzed by cytochrome P450 (CYP) enzymes, is a well-known pathway for many PAHs.[9] For nitropyrenes, C-oxidation can lead to the formation of phenolic and dihydrodiol metabolites.[10][11] However, this pathway is generally considered to be a detoxification route for DNPs, as it often leads to more polar, readily excretable metabolites and competes with the genotoxic nitroreduction pathway.[10]

Conclusion

The in vivo metabolic activation of dinitropyrenes is a well-defined process that underscores their potent genotoxicity. The pathway is initiated by enzymatic nitroreduction to an N-hydroxy arylamine, which is subsequently esterified (primarily via O-acetylation) to a highly reactive N-acetoxy arylamine. This ultimate carcinogen forms covalent adducts with DNA, predominantly at the C8-position of guanine, initiating mutagenic events. The efficiency of this pathway, particularly the ability of nitroreductases to function under aerobic conditions, and the high reactivity of the subsequent metabolites, explain the extreme biological activity of DNPs observed in numerous experimental systems. Understanding these mechanisms is fundamental for the risk assessment of environmental exposures to diesel emissions and other sources of nitro-PAHs.

References

- 1. The metabolic activation and DNA adducts of dinitropyrenes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. The Metabolic Activation and DNA Adducts of Dinitropyrenes | Health Effects Institute [healtheffects.org]

- 3. Differences in reduction of 1,6-dinitropyrene and 1-nitro-6-nitrosopyrene by rat liver cytosolic enzymes and formation of oxygen-reactive metabolites by nitrosoreduction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Synthesis and mutagenicity of 1-nitro-6-nitrosopyrene and 1-nitro-8-nitrosopyrene, potential intermediates in the metabolic activation of 1,6- and 1,8-dinitropyrene - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Formation of DNA adducts and oxidative DNA damage in rats treated with 1,6-dinitropyrene - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. DNA binding by 1-nitropyrene and dinitropyrenes in vitro and in vivo: effects of nitroreductase induction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. academic.oup.com [academic.oup.com]

- 8. Formation of DNA adducts and induction of mutations in rats treated with tumorigenic doses of 1,6-dinitropyrene - PMC [pmc.ncbi.nlm.nih.gov]

- 9. 1-Nitropyrene Metabolism and Health Risk: Identification of Key Enzymes, Pathways, and Metabolites Using a Multimethod Approach - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Role of nitroreductases but not cytochromes P450 in the metabolic activation of 1-nitropyrene in the HepG2 human hepatoblastoma cell line - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Metabolism of K-region derivatives of 1-nitropyrene by rat liver in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]